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molecular formula C12H18N4 B8722636 3-Pyridinecarbonitrile, 2-[[2-(dimethylamino)ethyl]amino]-4,6-dimethyl- CAS No. 89539-83-3

3-Pyridinecarbonitrile, 2-[[2-(dimethylamino)ethyl]amino]-4,6-dimethyl-

Cat. No. B8722636
M. Wt: 218.30 g/mol
InChI Key: WGPFSMWGUKEIRZ-UHFFFAOYSA-N
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Patent
US04420615

Procedure details

A mixture of 2-chloro-3-cyano-4,6-dimethylpyridine (10.0 g, 60 mmol) and N,N-dimethyl-1,2-diaminoethane (10.6 g, 120 mmol) is heated at 105° C. for 20 hours. Added benzene, evaporated to dryness, dissolved residue in water, made basic with sodium carbonate and extract product into methylene chloride, dried and evaporated to give 13.4 g of oily title A product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16]>>[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH:16][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C#N)C)C
Name
Quantity
10.6 g
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Added benzene, evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved residue in water
EXTRACTION
Type
EXTRACTION
Details
extract product into methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 13.4 g of oily title A product

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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